2-(benzylsulfanyl)-N-(2,4-dimethylphenyl)acetamide
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Overview
Description
2-(benzylsulfanyl)-N-(2,4-dimethylphenyl)acetamide is an organic compound that features a benzylsulfanyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-(2,4-dimethylphenyl)acetamide typically involves the reaction of 2,4-dimethylaniline with benzyl mercaptan in the presence of an acylating agent. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(benzylsulfanyl)-N-(2,4-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The amide group may also participate in hydrogen bonding interactions with biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylsulfanyl)acetamide
- N-(2,4-dimethylphenyl)acetamide
- 2-(methylsulfanyl)-N-(2,4-dimethylphenyl)acetamide
Uniqueness
2-(benzylsulfanyl)-N-(2,4-dimethylphenyl)acetamide is unique due to the presence of both the benzylsulfanyl and 2,4-dimethylphenyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C17H19NOS |
---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
2-benzylsulfanyl-N-(2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C17H19NOS/c1-13-8-9-16(14(2)10-13)18-17(19)12-20-11-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,18,19) |
InChI Key |
IQANWPUPJGFVGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSCC2=CC=CC=C2)C |
Origin of Product |
United States |
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